XLogP and Hydrogen-Bond Acceptor Profile Differences
The target compound (mono-fluoroethyl) exhibits a computed XLogP of -0.1 and 3 hydrogen-bond acceptors (HBA) [1]. The gem-difluoro analog (3-(1,1-difluoroethyl)piperazine-2,5-dione, CAS 140647-73-0) records a lower XLogP of -0.2 and a higher HBA count of 4 due to the additional fluorine atom [2]. A representative non-fluorinated isopropyl analog (CAS 14771-77-8) shows an XLogP of 0.1 and only 2 HBA [3]. The mono-fluoro substitution thus occupies a distinct intermediate lipophilicity/HBA space that cannot be replicated by non-fluorinated or gem-difluorinated analogs. This balance may influence membrane permeability and target-binding pharmacophore matching.
| Evidence Dimension | Computed XLogP |
|---|---|
| Target Compound Data | XLogP = -0.1; HBA = 3 |
| Comparator Or Baseline | Difluoro analog: XLogP = -0.2, HBA = 4; Isopropyl analog: XLogP = 0.1, HBA = 2 |
| Quantified Difference | ΔXLogP (vs. difluoro) = +0.1; ΔXLogP (vs. isopropyl) = -0.2; ΔHBA (vs. difluoro) = -1; ΔHBA (vs. isopropyl) = +1 |
| Conditions | Computed values (XLogP algorithm); basechem.org / chem.labr.cc databases |
Why This Matters
The distinct XLogP and HBA profile of the mono-fluoro compound is critical for matching specific lipophilicity requirements in target binding pockets; the difluoro analog's higher polarity and additional H-bond acceptor may alter selectivity and off-target binding profiles.
- [1] BaseChem. 2,5-Piperazinedione,3-(1-fluoroethyl)-6-methyl-,[3R-[3-alpha-(R*),6-alpha-]]-(9CI). CAS 136606-95-6. Computed: XLogP -0.1, HBD 2, HBA 3, Rotatable bonds 1. View Source
- [2] Chem.Labr.cc / Delta-B. 2,5-Piperazinedione,3-(1,1-difluoroethyl)-(9CI). CAS 140647-73-0. Computed: XLogP -0.2, HBD 2, HBA 4, Rotatable bonds 1. View Source
- [3] Chem.Labr. 3-Isopropylpiperazine-2,5-dione. CAS 14771-77-8. Computed: XLogP 0.1, HBD 2, HBA 2, Rotatable bonds 1. View Source
